molecular formula C11H9N5OS B5359730 N-(4-cyanophenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide

N-(4-cyanophenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide

Katalognummer B5359730
Molekulargewicht: 259.29 g/mol
InChI-Schlüssel: AKZHEIHQKBXSON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-cyanophenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide, commonly known as CTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of 1,2,3-triazole derivatives, which have been extensively studied for their diverse biological activities.

Wirkmechanismus

The mechanism of action of CTAA is not fully understood. However, studies have suggested that the compound exerts its biological activities by modulating various molecular targets, including enzymes and signaling pathways. In cancer cells, CTAA has been shown to induce apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins such as Bcl-2. In inflammation research, CTAA has been found to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects
CTAA has been reported to exhibit various biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and inhibit cell proliferation by regulating the expression of cell cycle-related proteins such as cyclin D1 and CDK4. In inflammation research, CTAA has been found to reduce the levels of reactive oxygen species and nitric oxide, which are known to contribute to the inflammatory response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using CTAA in lab experiments is its high potency and selectivity towards its molecular targets. The compound has been shown to exhibit potent biological activities at low concentrations, making it a promising candidate for drug development. However, one of the limitations of using CTAA in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the research on CTAA. One of the potential applications of the compound is in the development of novel anticancer agents. Further studies are needed to investigate the mechanism of action of CTAA in cancer cells and to identify its molecular targets. Another future direction is in the development of anti-inflammatory and antimicrobial agents. CTAA has been shown to possess potent anti-inflammatory and antimicrobial activities, and further studies are needed to explore its therapeutic potential in these areas. Additionally, studies are needed to investigate the pharmacokinetics and toxicity of CTAA in vivo to assess its safety and efficacy as a potential drug candidate.

Synthesemethoden

The synthesis of CTAA involves a multi-step process that includes the reaction of 4-cyanophenyl isothiocyanate with sodium azide, followed by the coupling reaction with propargylamine. The resulting intermediate is then subjected to a click reaction with sodium ascorbate and copper (I) iodide, leading to the formation of CTAA.

Wissenschaftliche Forschungsanwendungen

CTAA has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and microbial infections. In cancer research, CTAA has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
In inflammation research, CTAA has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been shown to reduce the expression of cyclooxygenase-2, an enzyme that plays a crucial role in the inflammatory response.
In microbial infection research, CTAA has been investigated for its antibacterial and antifungal activities. The compound has been reported to exhibit potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. CTAA has also been shown to possess antifungal activity against Candida albicans, a common fungal pathogen.

Eigenschaften

IUPAC Name

N-(4-cyanophenyl)-2-(2H-triazol-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS/c12-5-8-1-3-9(4-2-8)14-10(17)7-18-11-6-13-16-15-11/h1-4,6H,7H2,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZHEIHQKBXSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CSC2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.